molecular formula C20H23NO2S B3001688 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide CAS No. 2034483-75-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide

Cat. No.: B3001688
CAS No.: 2034483-75-3
M. Wt: 341.47
InChI Key: BHJOFUFLWJEKRU-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound supplied for laboratory research use. This product is provided with a minimum purity of 95% and is characterized by the molecular formula C20H23NO2S and a molecular weight of 341.47 g/mol . Its structure features a 2,3-dihydrobenzofuran moiety linked to a propanamide chain with a phenylthio ether substituent. The benzofuran scaffold is a prominent structure in medicinal chemistry and is found in compounds with a wide range of biological activities . Recent scientific literature has highlighted benzofuran derivatives as a novel chemical scaffold of interest, for instance, in the investigation of STING-dependent immunostimulatory compounds and broad-spectrum antivirals . Furthermore, propionamide derivatives are a significant class of compounds explored for their pharmacological properties, including activity as receptor agonists and antagonists . Researchers are actively investigating such compounds in various fields. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15(13-16-7-8-19-17(14-16)9-11-23-19)21-20(22)10-12-24-18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJOFUFLWJEKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core , which is known for its diverse biological properties. The synthesis typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic precursors.
  • Alkylation to Introduce the Propan-2-yl Group : Alkylation reactions are conducted using suitable alkylating agents.
  • Amidation : The final step involves forming the amide bond with a phenylthio group.

The biological activity of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide may be attributed to its interaction with specific molecular targets, including:

  • Cannabinoid Receptor Modulation : Similar compounds have been shown to act as selective agonists for cannabinoid receptors, particularly CB2, which are involved in modulating pain and inflammation responses .
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of benzofuran exhibit a wide range of biological activities:

  • Anticancer Properties : Several studies have highlighted the anticancer potential of benzofuran derivatives, including their ability to inhibit tumor cell proliferation .
  • Analgesic Effects : Compounds with similar structures have demonstrated efficacy in models of neuropathic pain, suggesting potential use in pain management therapies .
  • Neuroprotective Effects : Some benzofuran derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of a related benzofuran compound in a rat model of neuropathic pain. The compound significantly reduced pain responses without affecting locomotor activity, indicating a targeted action on pain pathways without central nervous system side effects .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that benzofuran derivatives could inhibit the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, showcasing their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of related benzofuran compounds:

Compound NameStructure FeaturesBiological Activity
Compound ABenzofuran coreAnticancer
Compound BBenzofuran + alkyl groupAnalgesic
Compound CBenzofuran + phenylthioNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7)

  • Structural Differences: Core Backbone: Both compounds share the 3-(phenylthio)propanamide moiety. However, the comparator replaces the dihydrobenzofuran group with a tetrahydropyran-oxadiazole hybrid (Fig. 1).
  • Physicochemical Properties: Molecular Weight: The comparator has a molecular weight of 347.4 g/mol (C₁₇H₂₁N₃O₃S) vs. an estimated ~350–360 g/mol for the target compound (based on its name).

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034598-81-5)

  • Structural Differences :
    • Backbone : Shares the dihydrobenzofuran-propan-2-yl group but replaces the phenylthio-propanamide with a methylsulfonyl-imidazolidine carboxamide.
    • Key Substituents : The methylsulfonyl (SO₂CH₃) group is a strong electron-withdrawing moiety, contrasting with the electron-donating phenylthio group in the target compound.
  • Physicochemical and Metabolic Implications :
    • Molecular Weight : 367.4 g/mol (C₁₆H₂₁N₃O₅S), slightly higher than the target compound due to the imidazolidine ring and sulfonyl group.
    • Metabolic Stability : The methylsulfonyl group is resistant to oxidative metabolism, whereas the phenylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, altering activity .

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5)

  • Structural Differences :
    • Backbone : Features a tetrazole ring (a carboxylic acid bioisostere) instead of the phenylthio group.
    • Substituents : The ethylphenyl and methylphenyl groups enhance steric bulk compared to the target compound’s dihydrobenzofuran.
  • Functional Implications :
    • Acidity : The tetrazole ring (pKa ~4–5) introduces acidic properties, which may influence binding to charged residues in biological targets.
    • Molecular Weight : 335.4 g/mol (C₁₉H₂₁N₅O), lower than the target compound due to the absence of sulfur and dihydrobenzofuran .

Comparative Analysis of Key Properties

Property Target Compound Comparator 1 (CAS 2034462-62-7) Comparator 2 (CAS 2034598-81-5) Comparator 3 (CAS 483993-91-5)
Core Structure Dihydrobenzofuran + S-Ph Tetrahydropyran-oxadiazole + S-Ph Dihydrobenzofuran + SO₂CH₃ Tetrazole + alkylphenyl
Molecular Weight (g/mol) ~350–360 (estimated) 347.4 367.4 335.4
Key Functional Groups Phenylthio Oxadiazole, tetrahydropyran Methylsulfonyl, imidazolidine Tetrazole
Polarity Moderate (S-Ph) High (N,O-rich) High (SO₂CH₃) Moderate (tetrazole)
Metabolic Vulnerability S-Ph oxidation Stable oxadiazole Stable sulfonyl Stable tetrazole

Research Implications and Gaps

  • Biological Activity : The phenylthio group’s role in redox modulation (e.g., antioxidant or pro-oxidant effects) could be inferred from ’s discussion of hydroxamic acids and DPPH assays, but direct data for the target compound is lacking .
  • Structural Optimization : Comparator 1’s oxadiazole moiety and Comparator 3’s tetrazole highlight strategies for balancing lipophilicity and polarity, informing future modifications of the target compound.

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